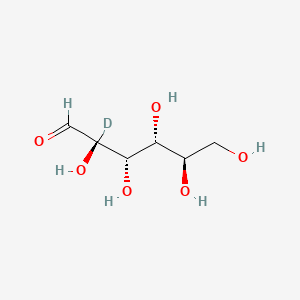
D-Mannose-d-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-d-4 is a deuterated form of D-Mannose, a naturally occurring monosaccharide. D-Mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in human metabolism, particularly in the glycosylation of certain proteins. This compound is used in scientific research due to its unique properties, including its ability to be traced in metabolic studies.
準備方法
D-Mannose can be prepared through several methods, including chemical synthesis, plant extraction, and enzymatic conversion. The primary methods include:
Chemical Synthesis: This involves the use of catalysts such as ammonium molybdate and calcium oxide to convert glucose into D-Mannose.
Plant Extraction: D-Mannose is extracted from fruits, herbs, and palm using methods like acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to produce D-Mannose from other sugars.
化学反応の分析
D-Mannose undergoes various chemical reactions, including:
Oxidation: D-Mannose can be oxidized to form D-mannonic acid using mild oxidizing agents like hypobromite.
Reduction: Reduction of D-Mannose using sodium borohydride results in the formation of D-mannitol.
Isomerization: Enzymatic isomerization of D-Mannose can produce other sugars such as D-fructose.
科学的研究の応用
D-Mannose-d-4 has several applications in scientific research:
作用機序
D-Mannose exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-Mannose competes with the urothelial cells for binding sites on the FimH adhesin of Escherichia coli, preventing the bacteria from adhering to the urinary tract . Additionally, D-Mannose has been shown to influence glutamine metabolism, which plays a role in its anti-catabolic effects .
類似化合物との比較
D-Mannose is similar to other functional sugars such as D-glucose, D-fructose, D-tagatose, and D-allulose. it is unique in its specific applications and physiological benefits:
D-Glucose: Primarily used for energy production in the body.
D-Fructose: Commonly found in fruits and used as a sweetener.
D-Tagatose: Known for its low-calorie content and anti-diabetic properties.
D-Allulose: Recognized for its anti-inflammatory and anti-hyperlipidemic effects.
D-Mannose stands out due to its specific role in preventing urinary tract infections and its applications in glycosylation studies.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3D |
InChIキー |
GZCGUPFRVQAUEE-JNHZOBAGSA-N |
異性体SMILES |
[2H][C@@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















